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Compound of Interest

Compound Name: 4(s)-Ethynyl-2-azetidinone

Cat. No.: B8379378 Get Quote

Executive Summary
The (4S)-4-ethynylazetidin-2-one scaffold represents a high-value chiral synthon in the

synthesis of

-lactam antibiotics (carbapenems, penems) and novel serine protease inhibitors. Distinguished
by its terminal alkyne functionality at the C4 position, this building block offers orthogonal
reactivity compared to the traditional C3-functionalized cores (e.g., 4-acetoxyazetidin-2-one).

This guide delineates the authoritative synthetic pathways, stability parameters, and

downstream functionalization strategies for this moiety. It is designed to transition the

researcher from "molecule selection" to "bench-top execution" with high fidelity.

Molecular Profile & Structural Logic[1]
The utility of (4S)-4-ethynylazetidin-2-one lies in its stereochemical integrity and functional

density.

Core Structure: A strained 4-membered lactam ring (azetidin-2-one).

Key Functionality: The C4-ethynyl group (

) serves as a "chemical hook" for carbon-carbon bond formation (Sonogashira, alkylation) or
cycloadditions (Click chemistry), without disrupting the sensitive lactam amide bond.[1]
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Chirality: The (4S) configuration is critical. In carbapenem antibiotics (e.g., Thienamycin

derivatives), the stereochemistry at C4 dictates the biological activity and stability against

renal dehydropeptidase-I (DHP-I).[1]

Property Specification

IUPAC Name (4S)-4-ethynylazetidin-2-one

Molecular Formula

Molecular Weight 95.10 g/mol

Key Spectroscopic Signature

NMR:

ppm (Alkyne CH, d,

Hz); IR:

,

Precursor Class
Derived from Aspartic Acid (Chiral Pool) or 4-

Acetoxyazetidin-2-one (Substitution)

Synthetic Architectures
Two primary routes exist for accessing this scaffold. The choice depends on the required

enantiopurity and scale.[1]

Route A: The Chiral Pool "Homologation" Strategy (High
Enantiopurity)
This is the preferred route for discovery chemistry requiring strict (4S) stereochemistry.[1] It

proceeds from L-Aspartic acid or Penicillin G/V degradation to (4S)-4-formylazetidin-2-one,

followed by a one-carbon homologation.

Mechanism: The aldehyde is converted to the terminal alkyne using the Bestmann-Ohira

Reagent (BOR).[2] Unlike the classic Corey-Fuchs reaction, which requires strong bases (n-

BuLi) that can degrade the
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-lactam ring, BOR operates under milder, basic buffering conditions (K

CO

/MeOH), preserving the ring integrity.[1]

Route B: The Lewis Acid "Substitution" Strategy
(Industrial Scale)
This route utilizes 4-acetoxyazetidin-2-one (4-AA).

Mechanism: A Lewis acid (e.g.,

,

) generates an

-acyliminium ion intermediate, which is trapped by a silylacetylene nucleophile.[1]

Stereocontrol Note: Without a C3 substituent to direct the attack, this produces a racemate.

However, if the starting material is the chiral (3R)-hydroxyethyl-4-acetoxyazetidinone

(carbapenem core), the reaction is highly diastereoselective (trans-product).[1]

Experimental Protocol: Bestmann-Ohira
Homologation
Objective: Synthesis of (4S)-4-ethynylazetidin-2-one from (4S)-4-formylazetidin-2-one.

Reagents & Setup
Substrate: (4S)-4-formyl-1-(tert-butyldimethylsilyl)azetidin-2-one (N-protected for stability).

Reagent: Dimethyl (1-diazo-2-oxopropyl)phosphonate (Bestmann-Ohira Reagent).

Base: Potassium Carbonate (

).[1][2]

Solvent: Anhydrous Methanol (
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).[1]

Atmosphere: Argon or Nitrogen (inert).[1]

Step-by-Step Methodology
Preparation: Dissolve (4S)-4-formyl-1-(TBS)azetidin-2-one (1.0 equiv) in anhydrous MeOH

(0.1 M concentration) in a flame-dried round-bottom flask under inert atmosphere.

Base Addition: Cool the solution to 0°C. Add

(2.0 equiv). Stir for 10 minutes.

Reagent Addition: Add the Bestmann-Ohira reagent (1.2 equiv) dropwise. Note: The reagent

can be generated in situ or added as a solution in MeCN.[1]

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours.

Monitor by TLC (stain with KMnO

or Anisaldehyde; alkyne is active).[1]

Quench & Workup: Dilute with

or EtOAc.[1] Wash with saturated

and brine.[1] Dry over

.[1]

Purification: Concentrate under reduced pressure (keep bath <30°C to avoid polymerization).

Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).[1]

Deprotection (Optional): If the free NH lactam is required, treat with TBAF/AcOH or CsF to

remove the TBS group.[1]

Validation Check:

The appearance of a triplet or doublet of doublets at ~2.3–2.5 ppm in

NMR confirms the terminal alkyne proton.[1]
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Disappearance of the aldehyde proton (~9.6 ppm).[1]

Reactivity & Applications Landscape
The ethynyl group transforms the inert azetidinone core into a dynamic platform for divergent

synthesis.

(4S)-4-ethynylazetidin-2-one

Triazole Conjugates
(CuAAC Reaction)

Azides (R-N3)
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(Fibroblast Activation Protein)

1-beta-Methyl Carbapenems

Click to download full resolution via product page

Figure 1: Divergent synthetic pathways from the (4S)-4-ethynylazetidin-2-one core.

Key Applications
Carbapenem Antibiotics: The ethynyl group allows for the introduction of complex side chains

at C4, a strategy used to overcome resistance in MRSA and Pseudomonas strains.[1]

FAP Inhibitors: Recent medicinal chemistry campaigns utilize 4-substituted azetidinones (and

pyrrolidines) as inhibitors of Fibroblast Activation Protein (FAP), a target in oncology.[1] The

alkyne serves as a rigid linker to pharmacophores.

Click-Chemistry Probes: The alkyne handle enables the attachment of fluorescent tags to

-lactam cores to study Penicillin-Binding Proteins (PBPs) in live bacteria.

Quality & Stability Assurance
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Working with (4S)-4-ethynylazetidin-2-one requires adherence to strict stability protocols due to

the ring strain (~23 kcal/mol).

Parameter Risk Factor Mitigation Strategy

Nucleophilic Attack

High. The

-lactam ring is susceptible to

opening by hydroxides,

alkoxides, or amines.[1]

Avoid strong aqueous bases

(NaOH).[1] Use mild

carbonates (

,

) or amine bases (DIPEA) in

non-nucleophilic solvents.[1]

Polymerization

Moderate.[2] Terminal alkynes

can polymerize or dimerize

(Glaser coupling) under

oxidative conditions.[1]

Store under Argon at -20°C.

Exclude oxygen during

coupling reactions.

Epimerization

Low to Moderate.[2] The C4

proton is alpha to the nitrogen

and the alkyne.[1]

Avoid strong bases (LDA, n-

BuLi) unless strictly necessary

and at cryogenic temperatures

(-78°C).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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